3-Quinuclidinyl tropate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

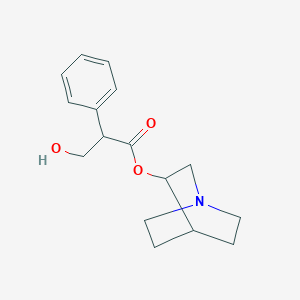

3-Quinuclidinyl tropate, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

3-Quinuclidinyl tropate is primarily utilized in pharmacological studies to investigate muscarinic acetylcholine receptors (mAChRs). It serves as a radiolabeled ligand in binding assays to assess receptor density and distribution in various tissues.

Binding Affinity Studies

- Muscarinic Receptor Binding : Research indicates that QNB exhibits high affinity for mAChRs, making it a valuable tool for studying cholinergic signaling pathways. For instance, Zvirblis and Kondritzer demonstrated that QNB binds more avidly to mAChRs in brain tissues compared to atropine, highlighting its utility in receptor quantification and mapping .

- In Vivo Studies : In animal models, QNB has been used to evaluate the effects of cholinergic antagonists on behavior and cognition. The compound's ability to induce cognitive deficits has been leveraged to study neurodegenerative diseases like Alzheimer's .

Behavioral Research

QNB is employed in behavioral research to model cognitive impairment and assess potential treatments for memory disorders.

Cognitive Deficit Induction

- Animal Models : In studies involving the Morris Water Maze, QNB administration resulted in disorientation and increased escape latency in rats, indicating its effectiveness in inducing cognitive deficits . This model is crucial for testing novel acetylcholinesterase inhibitors aimed at improving cognitive function.

- Comparative Studies : Research comparing QNB with other anticholinergics has shown that it can effectively mimic the cognitive impairments associated with Alzheimer's disease, providing insights into the mechanisms underlying memory loss .

Military Applications

Historically, this compound has been studied as a potential incapacitating agent due to its powerful anticholinergic properties.

Incapacitating Agent

- Military Research : During the Cold War, QNB was investigated for its potential use as a non-lethal incapacitating agent. Its low effective dose and long-lasting effects made it a candidate for military applications . Although stockpiles have been destroyed, understanding its effects remains relevant for assessing risks associated with chemical agents.

- Behavioral Effects : The unpredictable behavioral effects of QNB have raised concerns about its use in warfare, leading to discussions on ethical implications and safety measures .

Analytical Chemistry

QNB is also utilized in analytical chemistry for various applications.

Liquid Chromatography

- Analytical Techniques : The compound has been used as an analyte in liquid chromatography with tandem mass spectrometry (LC-MS/MS), facilitating the detection and quantification of cholinergic substances in biological samples .

Data Summary

Eigenschaften

CAS-Nummer |

165260-55-9 |

|---|---|

Molekularformel |

C16H21NO3 |

Molekulargewicht |

275.34 g/mol |

IUPAC-Name |

1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C16H21NO3/c18-11-14(12-4-2-1-3-5-12)16(19)20-15-10-17-8-6-13(15)7-9-17/h1-5,13-15,18H,6-11H2 |

InChI-Schlüssel |

UAOWRURGPHRVET-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Kanonische SMILES |

C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Key on ui other cas no. |

165260-55-9 |

Synonyme |

3-quinuclidinyl tropate 3-quinuclidinyl tropate, (R)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,S*)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.